Wild-Type and Double-Mutant EGFR Kinase Inhibition vs. Osimertinib
Egfr-IN-9 exhibits low nanomolar potency against both wild-type EGFR (IC50 = 7 nM) and the double-mutant EGFR (L858R/T790M) (IC50 = 28 nM) in biochemical kinase assays . This yields a wild-type/mutant selectivity ratio of 4-fold. In comparison, the clinically approved third-generation inhibitor osimertinib shows reported biochemical IC50 values of ~1 nM for L858R/T790M and ~12 nM for wild-type EGFR, yielding a ~12-fold selectivity ratio [1]. While osimertinib demonstrates greater absolute potency against the double mutant, Egfr-IN-9 offers a narrower selectivity window that may be advantageous in experimental contexts where balanced wild-type/mutant inhibition is desired.
| Evidence Dimension | EGFR kinase inhibition IC50 (biochemical assay) |
|---|---|
| Target Compound Data | EGFR WT IC50 = 7 nM; EGFR L858R/T790M IC50 = 28 nM |
| Comparator Or Baseline | Osimertinib: EGFR WT IC50 ≈ 12 nM; EGFR L858R/T790M IC50 ≈ 1 nM |
| Quantified Difference | Egfr-IN-9 mutant/WT ratio = 4-fold; Osimertinib mutant/WT ratio ≈ 12-fold |
| Conditions | Recombinant EGFR kinase domain, ATP concentration not specified; biochemical inhibition assay |
Why This Matters
The 4-fold selectivity window of Egfr-IN-9 may allow researchers to probe pan-EGFR inhibition effects distinct from the highly mutant-selective profile of osimertinib, informing lead optimization for balanced EGFR coverage.
- [1] Cross DA, Ashton SE, Ghiorghiu S, et al. AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer. Cancer Discov. 2014;4(9):1046-1061. PMID: 24893891. (IC50 values approximated from reported data). View Source
